molecular formula C14H15N3S B2694565 2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole CAS No. 2379993-92-5

2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole

Cat. No. B2694565
CAS RN: 2379993-92-5
M. Wt: 257.36
InChI Key: SLRXNNLPFYKBSC-UHFFFAOYSA-N
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Description

The compound “2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole” is a complex organic molecule. It contains a spirocyclic structure (azaspiro[3.3]heptane), which is a type of cyclic compound where two rings share a single atom . The molecule also contains a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring, minus one hydrogen atom) and a 1,3,4-thiadiazole ring (a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom).


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The azaspiro[3.3]heptane indicates a spirocyclic structure, which is a type of compound where two rings share a single atom . The 1,3,4-thiadiazole is a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a phenyl group could contribute to the compound’s hydrophobicity, while the 1,3,4-thiadiazole ring could contribute to its reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds with a 1,3,4-thiadiazole ring can be hazardous due to their reactivity .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, given the biological activity of some spirocyclic compounds .

properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-2-4-11(5-3-1)12-6-14(7-12)8-17(9-14)13-16-15-10-18-13/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRXNNLPFYKBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NN=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane

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